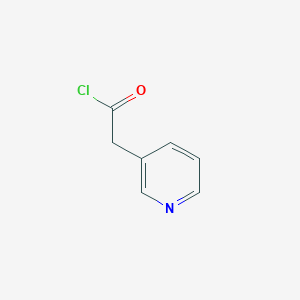
2-(Pyridin-3-yl)acetyl chloride
Vue d'ensemble
Description
The compound "2-(Pyridin-3-yl)acetyl chloride" is not directly mentioned in the provided papers. However, the papers discuss various pyridine derivatives and their chemical properties, which can provide insights into the behavior of related compounds. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including agrochemicals, pharmaceuticals, and vitamins .
Synthesis Analysis
The synthesis of pyridine derivatives can involve various strategies, including cycloaddition reactions, cross-coupling reactions, and condensation reactions. For instance, the synthesis of 3,6-di(pyridin-2-yl)pyridazines was achieved through inverse-electron-demand Diels-Alder reactions, which were accelerated under microwave conditions . Similarly, the synthesis of metallo-1,2-enedithiolates with pyridine substituents was performed from 1-(2-pyridyl)-4-acetoxy-2-bromobutan-1-one and the corresponding metal complexes . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by X-ray diffraction, NMR spectroscopy, and computational methods. For example, the crystal structures of cyclopalladated 2-(4-bromophenyl)pyridine complexes were determined by X-ray diffraction, revealing intermolecular interactions within the crystals . Similarly, the structure of N-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)pyridinium chloride was elucidated using X-ray crystallography and ab initio calculations . These techniques could be employed to analyze the molecular structure of "this compound."
Chemical Reactions Analysis
Pyridine derivatives participate in a variety of chemical reactions. For instance, they can act as ligands in coordination compounds with metals, as seen in the case of 3-(pyridin-4-yl)acetylacetone with mercury(II) halides . They can also undergo cycloaddition reactions, as demonstrated by the synthesis of pyridazines . Additionally, pyridine derivatives can be involved in oxidation and coupling reactions, such as the one-pot oxidation/Suzuki reaction of aryl chlorides containing hydroxymethyl . These reactions highlight the reactivity of pyridine derivatives, which could be relevant to "this compound."
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary widely depending on their specific substituents and structure. For example, cyclometalated complexes of 2-(4-bromophenyl)pyridine exhibit luminescence under UV irradiation . The solubility, melting points, and boiling points of these compounds can also differ, influencing their applications in various fields. The photophysical properties of metallo-1,2-enedithiolates with pyridine substituents were studied, revealing their potential use in photovoltaic applications . These properties are crucial for understanding the behavior of "this compound" in different environments and for different applications.
Applications De Recherche Scientifique
Synthesis and Applications in Molecular Docking
- Synthesis and Molecular Docking : 2-(Pyridin-3-yl)acetyl chloride is utilized in the synthesis of novel pyridine and fused pyridine derivatives. These derivatives demonstrate antimicrobial and antioxidant activity, and show potential in molecular docking towards GlcN-6-P synthase (Flefel et al., 2018).
Chemical Transformation and Synthesis
- Formation of Disulfide Bonds : This compound is effective in deprotecting and activating the mercapto-group of cysteine, facilitating disulfide-bond formation (Castell & Tun-kyi, 1979).
- Synthesis of Alkynylpyridine Derivatives : It plays a role in the reaction of acetylpyridine with phosphoryl chloride, leading to the formation of ethynyl and chlorovinyl pyridines (Kato, Sato, & Wagai, 1981).
Analysis and Characterization Techniques
- Analysis of Hydroxyl Environments in Lignins : Acetylation of lignin with [1-13 C]-acetyl chloride in pyridine offers an alternative method for analyzing changes in acetyl environments (Orejuela & Helm, 1996).
Catalysis and Complex Formation
- Transfer Hydrogenation Catalysis : It is involved in the synthesis of compounds that catalyze transfer hydrogenation of ketones (Magubane et al., 2017).
- Assembly of Lanthanide Ternary Complex System : This compound contributes to the assembly of a novel optical sensing structure through lanthanide coordination (Li et al., 2019).
Antimicrobial Studies
- Synthesis of New Pyridine Derivatives : Derivatives synthesized using this compound show significant antibacterial activity (Patel & Agravat, 2009).
Coordination Chemistry
- Synthesis of Terpyridine Analogues : Its derivatives have been used in luminescent lanthanide compounds and iron complexes with unique properties (Halcrow, 2005).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that 2-(Pyridin-3-yl)acetyl chloride may also interact with various biological targets.
Mode of Action
It is known that the compound can be used in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids . These acids have shown a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . The interaction of this compound with its targets could potentially lead to these effects.
Biochemical Pathways
Similar compounds have been found to inhibit collagen synthesis , suggesting that this compound may also affect pathways related to collagen production and fibrosis.
Pharmacokinetics
Similar compounds such as imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
Similar compounds have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . These effects suggest that this compound may also have diverse molecular and cellular impacts.
Action Environment
Similar compounds such as imidazole derivatives are known to be stable and highly soluble in water and other polar solvents , suggesting that the action of this compound may also be influenced by the solvent environment.
Propriétés
IUPAC Name |
2-pyridin-3-ylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVFMHCTUFZMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






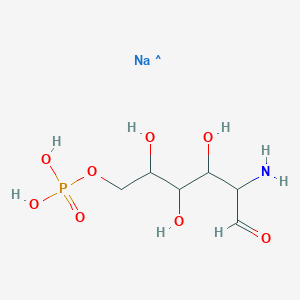
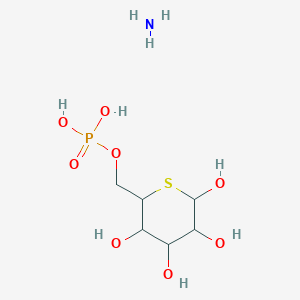
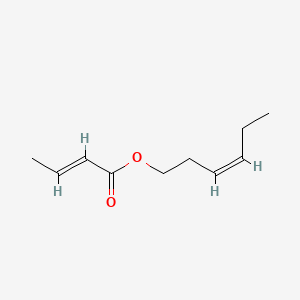
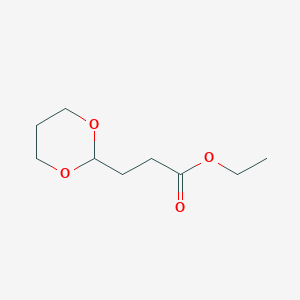
![2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1340550.png)
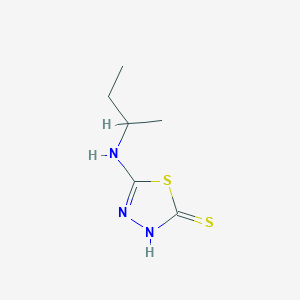
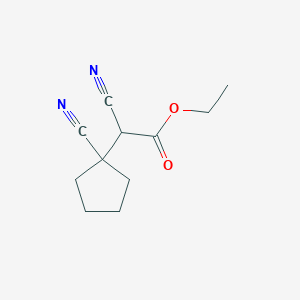
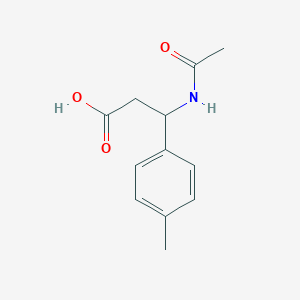
![4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane](/img/structure/B1340563.png)